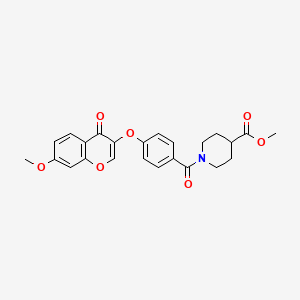

![molecular formula C20H13N3O3S B2378934 2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 681163-32-6](/img/structure/B2378934.png)

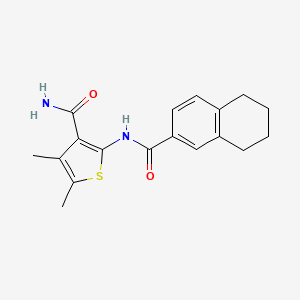

2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C10H7NO4 . It is a derivative of 1,3-dioxoisoindolin-2-yl acetate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives were synthesized by reacting phthalic anhydride with aminoacetoacetate to afford a phthalimide derivative, which was then reacted with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of “2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide” is based on the isoindoline and indeno[1,2-d]thiazole core structures .Chemical Reactions Analysis

The compound can be used as a precursor to synthesize various derivatives depending on the types of reactants . The synthetic applications of similar compounds, wherein the transfer of specific moieties occurs, have been investigated .Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Applications

- Anti-Inflammatory Agent Synthesis : A study by Nikalje et al. (2015) detailed the synthesis of novel compounds, including 2-(1,3-dioxoisoindolin-2-yl) derivatives, showing promising anti-inflammatory activity in both in vitro and in vivo models. The study also included molecular docking to understand binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Applications

- Potential Anticonvulsant Agents : Research by Nikalje, Khan, & Ghodke (2011) synthesized derivatives of 2-(1,3-dioxoisoindolin-2-yl) and evaluated them for anticonvulsant and CNS depressant activities, showing protection in maximal electroshock seizure tests (Nikalje, Khan, & Ghodke, 2011).

Anticancer Applications

- Colorectal Cancer Treatment : Ilyas et al. (2021) designed and synthesized derivatives of 2-(1,3-dioxoisoindolin-2-yl) for anti-cancer activities against colorectal cancer. The compounds exhibited significant inhibition of beta-catenin, a key player in colorectal cancer progression (Ilyas et al., 2021).

Antibacterial Applications

- Novel Antibacterial Agents : Borad et al. (2015) synthesized N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, showing broad-spectrum antibacterial activity against various microorganisms (Borad, Bhoi, Parmar, & Patel, 2015).

Optoelectronic Applications

- Conducting Polymers for Optoelectronics : Camurlu & Guven (2015) investigated thiazole-containing monomers, including N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, for their optoelectronic properties, relevant in the field of conducting polymers (Camurlu & Guven, 2015).

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 8H-indeno[1,2-d]thiazole , which has been evaluated for its biochemical activities against SARS-CoV-2 3CLpro . .

Mode of Action

It is possible that it interacts with its targets in a manner similar to other 8H-indeno[1,2-d]thiazole derivatives

Biochemical Pathways

Without specific target identification, it is challenging to summarize the affected biochemical pathways and their downstream effects. Given its structural similarity to other 8h-indeno[1,2-d]thiazole derivatives , it may influence similar biochemical pathways.

Pharmacokinetics

Its chemical structure suggests that it may have good solubility in organic solvents . The compound’s melting point is 113 °C, and its boiling point is predicted to be 345.7±25.0 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to confirm this.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it is stable under normal conditions but can be hydrolyzed by strong acids or weak bases . It should be stored in a dry, sealed container, away from sources of ignition and oxidizing agents .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-16(10-23-18(25)13-7-3-4-8-14(13)19(23)26)21-20-22-17-12-6-2-1-5-11(12)9-15(17)27-20/h1-8H,9-10H2,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQKRNSMZKTLCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

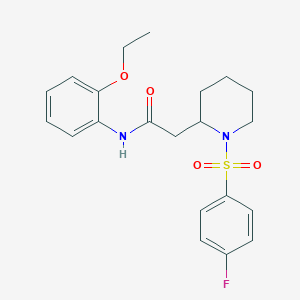

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2378851.png)

![ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate](/img/structure/B2378853.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2378855.png)

![N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2378856.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2378861.png)

![4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide](/img/structure/B2378867.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate](/img/structure/B2378869.png)

![N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B2378874.png)